Desformylflustrabromine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

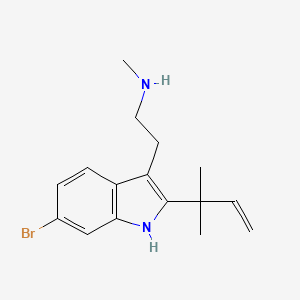

Desformylflustrabromine is a member of tryptamines.

This compound is a natural product found in Flustra foliacea with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Positive Allosteric Modulation:

Desformylflustrabromine acts as a selective positive allosteric modulator for the α4β2 nicotinic acetylcholine receptor. This modulation enhances receptor activity without directly activating the receptor itself, which may lead to fewer side effects compared to traditional agonists .

Crossing the Blood-Brain Barrier:

dFBr is notable for its ability to cross the blood-brain barrier, allowing it to exert central nervous system effects. Its predicted half-life of approximately 8.6 hours enables sustained pharmacological action, making it a candidate for various therapeutic applications .

Analgesic Effects

Research has shown that dFBr exhibits significant analgesic properties. In animal models, it has been demonstrated to reduce pain responses in formalin tests, indicating its potential utility in pain management . The compound significantly decreased both early and late-phase nociceptive behaviors, suggesting a dual mechanism of action that may involve modulation of pain pathways.

| Test Type | Effect of dFBr |

|---|---|

| Formalin Test (Early Phase) | Significant reduction in paw licks/bites |

| Formalin Test (Late Phase) | Significant reduction in paw licks/bites |

| Writhing Test | Significant decrease in number of writhes |

Procognitive Activity

This compound has been evaluated for its procognitive effects, particularly in models that assess memory and learning. Studies indicate that dFBr enhances cognitive performance by potentiating α4β2-nicotinic acetylcholine receptors, which are implicated in cognitive processes . This property positions dFBr as a potential therapeutic agent for cognitive impairments associated with neurodegenerative diseases.

Addiction Treatment

dFBr has shown promise in reducing alcohol consumption and preference in animal models. It was found to decrease ethanol intake significantly in both male and female rats, suggesting its potential application in treating alcohol use disorders . The modulation of nicotinic receptors may also extend to nicotine addiction, making dFBr a versatile candidate for addressing multiple substance use disorders.

| Substance | Effect of dFBr |

|---|---|

| Ethanol | Significant reduction in intake |

| Nicotine | Potential reduction in self-administration |

Study on Analgesic Properties

In a study published by MDPI, dFBr was tested on mice using formalin and writhing tests. The results indicated significant analgesic effects at various concentrations, highlighting its potential as a non-opioid analgesic alternative .

Study on Cognitive Enhancement

Another study focused on the procognitive effects of dFBr demonstrated improved performance in memory tasks among treated subjects compared to controls. This suggests that dFBr could be beneficial for conditions like Alzheimer's disease or other forms of dementia .

Study on Addiction

Research investigating the impact of dFBr on alcohol consumption revealed that administration led to a marked decrease in ethanol preference among rats. This finding supports further exploration into its use as a treatment for alcohol dependence .

Eigenschaften

Molekularformel |

C16H21BrN2 |

|---|---|

Molekulargewicht |

321.25 g/mol |

IUPAC-Name |

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine |

InChI |

InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3 |

InChI-Schlüssel |

GQHSCJUTJKLZPX-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |

Kanonische SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |

Synonyme |

desformylflustrabromine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.